molecular formula C20H15FN2O4 B11007829 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B11007829
M. Wt: 366.3 g/mol
InChI Key: AERMKDVCTZHGRU-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with an intriguing structure. Let’s break it down:
    • The core structure consists of a pyridazinone ring (a six-membered heterocycle containing nitrogen atoms).
    • Attached to this pyridazinone ring, we find a 2-fluorophenyl group.
    • Further, there’s a 2-oxoethyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety.
  • Overall, it combines aromatic, heterocyclic, and carbonyl functionalities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the assembly of the various substructures mentioned above.
    • Industrial production methods likely involve multi-step syntheses, starting from commercially available precursors.
  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, designing derivatives, and exploring its role in organic synthesis.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Assessing its potential as a drug candidate (e.g., anticancer, anti-inflammatory).

      Industry: Exploring its use in materials science (e.g., polymers, coatings).

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. we can hypothesize:
      • It might interact with specific protein targets, affecting cellular processes.
      • Pathways related to inflammation, cell growth, or signal transduction could be involved.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while specific data on this compound is limited, its potential applications and uniqueness make it an interesting subject for further research

    Biological Activity

    The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

    Synthesis

    The synthesis of this compound typically involves several steps, including the formation of the pyridazine core and the introduction of the benzodioxin moiety. The general synthetic route can be outlined as follows:

    • Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
    • Introduction of the Benzodioxin Moiety : The 2,3-dihydro-1,4-benzodioxin group can be synthesized from catechol derivatives through cyclization reactions.
    • Final Coupling : The final step involves coupling the two moieties to form the complete structure using coupling reagents such as EDCI or DCC in the presence of a base.

    Biological Activity

    The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

    The compound is believed to exert its effects through several mechanisms:

    • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.
    • Cellular Interaction : The compound interacts with cellular targets that modulate signaling pathways associated with cell proliferation and apoptosis.

    Pharmacological Effects

    Research indicates that this compound exhibits a range of pharmacological effects:

    • Anti-inflammatory Activity : Studies have shown that it can reduce inflammatory markers in vitro and in vivo models.
    • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

    Case Studies and Research Findings

    Several studies have highlighted the biological activity of this compound:

    • Anti-inflammatory Studies :
      • In a study examining the anti-inflammatory properties of related benzodioxin compounds, it was found that they significantly inhibited cyclooxygenase (COX) enzymes with IC50 values in the low micromolar range .
    • Antioxidant Activity :
      • A recent investigation into the antioxidant potential of similar compounds revealed that they effectively scavenge free radicals and protect against lipid peroxidation .
    • Cell Proliferation Studies :
      • In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines, suggesting potential anticancer properties .

    Comparative Data Table

    Biological Activity IC50 (µM) Reference
    COX Inhibition0.1
    Antioxidant ActivityN/A
    Cancer Cell Proliferation Inhibition1.5

    Properties

    Molecular Formula

    C20H15FN2O4

    Molecular Weight

    366.3 g/mol

    IUPAC Name

    2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one

    InChI

    InChI=1S/C20H15FN2O4/c21-15-4-2-1-3-14(15)16-6-8-20(25)23(22-16)12-17(24)13-5-7-18-19(11-13)27-10-9-26-18/h1-8,11H,9-10,12H2

    InChI Key

    AERMKDVCTZHGRU-UHFFFAOYSA-N

    Canonical SMILES

    C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

    Origin of Product

    United States

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